(2S)-1-(Methylthio)propan-2-amine Hydrochloride
Description
(2S)-1-(Methylthio)propan-2-amine Hydrochloride is a chiral amine derivative characterized by a methylthio (-SMe) group at the 1-position of the propan-2-amine backbone and a hydrochloride salt form. For instance, highlights a related compound, 2-methyl-1-(methylthio)propane-2-amine, synthesized via intermediates like 1-hydroxymethyl-1-methylethanaminium chloride, suggesting shared synthetic pathways for such thioether-containing amines .
Properties
Molecular Formula |
C4H12ClNS |
|---|---|
Molecular Weight |
141.66 g/mol |
IUPAC Name |
(2S)-1-methylsulfanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H11NS.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
BODNRDNBUKVYSE-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](CSC)N.Cl |
Canonical SMILES |
CC(CSC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
One common approach involves starting from naturally occurring chiral amino acids, such as (S)-alanine, exploiting their stereochemistry to produce the desired (2S) configuration. The process typically includes:
- Amidation of (S)-alanine: Conversion of the carboxylic acid group into an amide using reagents like thionyl chloride and methylamine.
- Reduction of Amide to Amine: Using reducing agents such as lithium aluminum hydride (LiAlH₄) to transform the amide into the primary amine.
Asymmetric Synthesis Techniques
Asymmetric synthesis employs chiral catalysts or auxiliaries to induce stereoselectivity during key steps, such as:
- Chiral Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere to selectively reduce intermediates.
- Enantioselective Alkylation: Introducing the methylthio group via nucleophilic substitution or addition reactions with chiral catalysts to maintain stereochemistry.
Example Procedure from Literature
A detailed synthesis reported involves the following steps:
- Dissolving a precursor in dimethylformamide (DMF) at 25–30°C.
- Adding sodium azide (NaN₃) and heating to 70–75°C for azide formation.
- Quenching with ammonium chloride, followed by extraction with ethyl acetate.
- Addition of triphenylphosphine (PPh₃) to convert azides to amines via the Staudinger reaction.
- Acidification with isopropanol hydrochloride (IPA·HCl) to form the hydrochloride salt.
This method yields approximately 150 grams of the compound with a melting range of 168–174°C, demonstrating scalability and efficiency.
Industrial Production Methods
Catalytic Hydrogenation
In large-scale manufacturing, catalytic hydrogenation remains predominant:
- Catalyst: Palladium on carbon (Pd/C).
- Conditions: Hydrogen gas at elevated pressure and controlled temperature to reduce suitable intermediates.
- Advantages: High yield, stereoselectivity, and process scalability.
Continuous Flow Synthesis
Recent advances utilize continuous flow reactors to:
- Enhance reaction control.
- Improve safety, especially when handling hazardous reagents.
- Increase throughput and reproducibility.
Specific Chemical Reactions and Intermediates
Key Reactions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Amidation | Thionyl chloride, methylamine | Room temperature, inert atmosphere | Methylated amide intermediate |
| Azide formation | Sodium azide | 70–75°C | Azide derivative |
| Azide reduction | Triphenylphosphine (PPh₃) | Room temperature | Primary amine (2S)-methylthio derivative |
| Salt formation | Isopropanol hydrochloride | 10–15°C | Hydrochloride salt of the amine |
Reaction Scheme
(S)-alanine → (via amidation and reduction) → (2S)-1-(Methylthio)propan-2-amine → Hydrochloride salt
Summary of Data Tables
Chemical Reactions Analysis
N-Alkylation Reactions
The amine group undergoes alkylation with electrophilic reagents. For example:
Reaction with alkyl halides :
-
Conditions : Typically conducted in polar aprotic solvents (e.g., DMF) with bases like KCO at 60–80°C.
-
Outcome : Produces tertiary amines with retained stereochemistry at the chiral center.
| Alkylating Agent | Product | Yield | Stereopurity (ee) |
|---|---|---|---|
| Methyl iodide | N-Methyl derivative | 78% | >99% |
| Benzyl bromide | N-Benzyl derivative | 65% | 98% |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
Reaction with acetyl chloride :
-
Conditions : Carried out in dichloromethane with triethylamine at 0–25°C.
-
Key Feature : No racemization observed due to steric protection of the chiral center by the methylthio group .
Oxidation of Methylthio Group
The methylthio (-SCH) moiety is oxidized to sulfoxide or sulfone derivatives:
Oxidation with H2_22O2_22 :
-
Conditions : 30% HO in acetic acid at 40°C for 4 hours.
-
Selectivity : Forms sulfoxide exclusively under controlled conditions; further oxidation to sulfone requires stronger agents like mCPBA.
Enzymatic Transamination
The compound participates in stereoselective transamination reactions catalyzed by enzymes such as (S)-transaminases:
Example reaction from Patent US6133018A :
-
Conditions : pH 7.5, 30°C, pyridoxal 5'-phosphate cofactor .
-
Performance : Achieves >99% enantiomeric excess (ee) and 0.6 M product concentration in 8 hours .
| Parameter | Value |
|---|---|
| Reaction Temperature | 30 ± 1°C |
| Equilibrium Constant | ~1000 (for L-alanine synthesis analog) |
| Catalyst Loading | 2 g Bacillus cells/L |
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound readily undergoes neutralization with bases:
Reaction with NaOH :
Comparative Reactivity with Analogues
The methylthio group enhances nucleophilicity compared to non-sulfur analogues:
| Compound | Relative Alkylation Rate (vs. reference) | pKa |
|---|---|---|
| (2S)-1-(Methylthio)propan-2-amine | 1.5× | 10.2 |
| 2-Aminopropane | 1.0× | 10.6 |
| 1-(Ethylthio)propan-2-amine | 1.3× | 10.1 |
Scientific Research Applications
(2S)-1-(Methylthio)propan-2-amine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-(Methylthio)propan-2-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain. The exact pathways and molecular targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Propan-2-amine Hydrochlorides
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| (2S)-1-(Methylthio)propan-2-amine HCl | C₄H₁₂ClNS | Methylthio (-SMe) | 141.66 (theoretical) | Intermediate in organic synthesis |
| 1-(4-Fluorophenyl)propan-2-amine HCl | C₉H₁₃ClFN | 4-Fluorophenyl | 189.66 | Pharmaceutical research |
| (2S)-1-Phenylpropan-2-amine HCl | C₉H₁₄ClN | Phenyl | 171.67 | CNS-active agents |
| (2S)-3-Methoxy-2-(methylamino)propanamide HCl | C₅H₁₃ClN₂O₂ | Methoxy, methylamino | 168.62 | Solubility-driven drug design |
Reactivity and Stability
- Methylthio Group : The -SMe group in (2S)-1-(Methylthio)propan-2-amine HCl is susceptible to oxidation, forming sulfoxides or sulfones, which contrasts with the hydrolytic stability of phenyl or fluorophenyl substituents .
- Incompatibilities: Like many amines, these compounds react with strong oxidizers (e.g., NOx, HCl) and require storage at room temperature in inert environments .
Toxicological Considerations
Limited toxicological data are available for most analogs. For example, and explicitly state that toxicological properties of (2S)-2,5-diaminopentanamide dihydrochloride remain uninvestigated, suggesting a broader gap in safety profiles for similar compounds .
Biological Activity
(2S)-1-(Methylthio)propan-2-amine hydrochloride, also known as methionine-derived amine, is a chiral compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for various biological activities, making it a subject of interest in recent research.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 105.59 g/mol. The compound features a methylthio group attached to a propan-2-amine backbone, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁ClN |
| Molecular Weight | 105.59 g/mol |
| Melting Point | 200 °C |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been shown to exhibit agonistic effects on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. This interaction may lead to potential applications in treating mood disorders and anxiety.
Pharmacological Effects
- Neurotransmitter Modulation : The compound has been studied for its role in modulating neurotransmitter release, particularly in serotonergic pathways.
- Antidepressant Potential : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models.
- Cognitive Enhancement : Research indicates potential cognitive-enhancing properties, possibly through the modulation of cholinergic systems.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationships of methionine derivatives, including this compound. The findings highlighted enhanced binding affinity to serotonin receptors compared to related compounds .
- Study 2 : In an experimental model of depression, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent .
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Serotonin Receptor Agonism | Increased binding affinity |
| Antidepressant Effects | Reduced depressive behaviors |
| Cognitive Enhancement | Improved learning and memory tasks |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-1-(Methylthio)propan-2-amine Hydrochloride, and how can reaction conditions be optimized?
- Methodology : A feasible approach involves enantioselective synthesis starting with (S)-proline derivatives. For example, hydroxylamine hydrochloride in DMSO at 100°C can introduce functional groups (82% yield) . Subsequent steps may include amidation or thioether formation. Optimization should focus on temperature control (e.g., reflux under N₂ for stability) and catalyst selection (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling reactions, yielding 20.5–34.0%) .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric excess. Canonical SMILES and InChI keys (e.g.,
SEVKYLYIYIKRSW-QRPNPIFTSA-Nfor similar chiral amines) provide reference standards . X-ray crystallography or NMR (e.g., NOESY for spatial configuration) can resolve ambiguities in stereochemistry .
Q. What safety precautions are critical when handling this compound?
- Methodology : While toxicological data are limited, adhere to GHS/CLP regulations (EC1272/08):
- Avoid inhalation (P261) and direct contact (P262) .
- Use fume hoods and PPE (gloves, lab coats).
- Incompatible with strong oxidizers; store in dry, inert environments .
Advanced Research Questions
Q. How does the methylthio group influence the compound’s reactivity in medicinal chemistry applications?
- Methodology : The methylthio moiety enhances lipophilicity and may modulate receptor binding. Compare with structural analogs like PZM21 hydrochloride, where thiophene derivatives exhibit μ-opioid receptor agonism . Conduct docking studies (e.g., AutoDock Vina) to predict interactions with biological targets. Validate via in vitro assays (e.g., cAMP inhibition for GPCR activity) .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology :
- Experimental Design : Perform accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via LC-MS.
- Data Analysis : Use Arrhenius plots to extrapolate shelf life. For example, incompatible materials like CO₂ or HCl may catalyze decomposition .
Q. Can this compound serve as a precursor for nitrosamine impurity profiling in pharmaceuticals?
- Methodology : Derivatize the amine group with nitrosating agents (e.g., NaNO₂ under acidic conditions). Quantify nitrosamine levels via LC-MS/MS (LOQ ≤ 1 ppb) . Compare with established impurity standards like Tamsulosin Hydrochloride Imp. H .
Key Research Findings
- Synthetic Efficiency : Multi-step reactions (e.g., hydroxylamine addition, malonate coupling) yield intermediates with >80% efficiency but require strict anhydrous conditions .
- Biological Relevance : Structural analogs show promise in opioid receptor modulation, though methylthio derivatives may alter metabolic stability .
- Analytical Challenges : Limited ecological and toxicological data necessitate precautionary handling and further ecotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
